molecular formula C16H22BNO2 B14838086 1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole

1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole

Cat. No.: B14838086
M. Wt: 271.2 g/mol
InChI Key: CROFYSZWQVYOAI-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole is a compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals, making it a valuable intermediate in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 1,5-dimethylindole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dioxane .

Industrial production methods for this compound may involve similar catalytic processes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of more robust and recyclable catalysts to enhance efficiency and reduce costs .

Chemical Reactions Analysis

1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The compound can be reduced to form the corresponding borane using reducing agents like lithium aluminum hydride.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

Major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing indole moieties, which are common in many drugs.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to release the coupled product and regenerate the palladium catalyst .

Comparison with Similar Compounds

Similar compounds to 1,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole include other boronic esters and indole derivatives:

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.

    1,5-Dimethylindole: The parent indole compound without the boronic ester group.

    2-(1,5-dimethyl-2,4-dioxa-3-borabicyclo[3.1.0]hexan-3-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-one: A more complex boronic ester with additional functional groups.

The uniqueness of this compound lies in its combination of the indole core and the boronic ester group, making it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C16H22BNO2

Molecular Weight

271.2 g/mol

IUPAC Name

1,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

InChI

InChI=1S/C16H22BNO2/c1-11-7-8-14-12(9-11)13(10-18(14)6)17-19-15(2,3)16(4,5)20-17/h7-10H,1-6H3

InChI Key

CROFYSZWQVYOAI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)C)C

Origin of Product

United States

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